Phenoxatellurine
Description
Phenoxatellurine (PT, C₁₂H₈OTe) is a heterocyclic compound formally derived from dibenzodioxine, where one oxygen atom is replaced by tellurium . Its synthesis involves the condensation of diphenylether with tellurium tetrachloride (TeCl₄) to form 10,10-dichlorothis compound (2), which is subsequently reduced to PT . PT exhibits a butterfly conformation in its unsubstituted form, characterized by a fold angle (α) of 37.5° between the planes of its two phenyl rings . This structural flexibility is critical to its reactivity and coordination chemistry.
PT has been extensively studied in organometallic complexes, such as manganese carbonyls, where it acts as a ligand . Its electronic properties, including a ¹²⁵Te NMR chemical shift of δ ≈ 594–596 ppm, reflect the tellurium center’s unique environment .
Properties
CAS No. |
262-24-8 |
|---|---|
Molecular Formula |
C12H8OTe |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
phenoxatellurine |
InChI |
InChI=1S/C12H8OTe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H |
InChI Key |
ALKPUAAMDTXQAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[Te]2 |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[Te]2 |
Other CAS No. |
262-24-8 |
Synonyms |
phenoxatellurine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons with Chalcogen Analogs
PT belongs to a family of heterocycles where oxygen is replaced by other chalcogens (S, Se, Te) or pnictogens (P, As). Key analogs include:
- Phenoxathiine (S analog): Exhibits a planar structure due to smaller atomic size and stronger S–O interactions.
- Phenoxaselenine (Se analog): Intermediate in size between S and Te; adopts a slight butterfly conformation but with reduced fold angles compared to PT.
- Phenoxaphosphinine (P analog): Planar due to trivalent phosphorus, enabling π-conjugation .
Substituted PT Derivatives :
- 2,8-Dimethyl-10,10-dichlorophenoxatellurine (3): Methyl substitution at positions 2 and 8 enforces a planar structure, contrasting with the butterfly conformation of unsubstituted PT (α = 37.5° vs. α = 0° for 3) . This steric effect highlights the tunability of PT’s geometry through functionalization.
Table 1: Structural Parameters of PT and Analogs
Spectroscopic and Electronic Properties
- ¹²⁵Te NMR : PT and its derivatives show nearly identical chemical shifts (δ ≈ 594–596 ppm), indicating minimal electronic perturbation from substituents or oxidation states .
- IR Spectroscopy: In manganese carbonyl complexes, PT ligands lower CO stretching frequencies (e.g., 2007–1905 cm⁻¹ for PT vs. 2055–1999 cm⁻¹ for free (CO)₅MnBr), suggesting moderate σ-donor/π-acceptor strength .
Table 2: Spectroscopic Data for PT Complexes
Key Insight: PT’s longer Te–Mn bonds compared to acenaphthene-based ligands (2.612–2.650 Å vs. 2.546–2.599 Å) suggest weaker metal-ligand interactions, likely due to steric bulk or reduced donor capacity .
Reactivity and Coordination Chemistry
- Oxidation : PT undergoes single-electron oxidation to form charge-transfer complexes, as seen in reactions with sulfuric acid or iodine .
- Ligand Behavior : PT coordinates to metals (e.g., Mn, Re) in a cis configuration, forming octahedral complexes. Its butterfly conformation is retained in these complexes (α ≈ 34–38°), unlike planar analogs like 2,8-dimethyl-PT .
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